5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
CAS No.: 810629-01-7
Cat. No.: VC4205892
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 810629-01-7 |
|---|---|
| Molecular Formula | C21H22ClN3O3 |
| Molecular Weight | 399.88 |
| IUPAC Name | 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
| Standard InChI | InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 |
| Standard InChI Key | SUYKAFVQYLGAMV-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrimido[4,5-b]quinoline backbone fused with a tetrahydropyrimidine ring system. Key structural elements include:
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A 4-chlorophenyl group at position 5, contributing to hydrophobic interactions in biological systems .
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Tetramethyl substitutions at positions 1, 3, 8, and 8, enhancing steric stability.
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Three ketone groups (trione) at positions 2, 4, and 6, enabling hydrogen bonding and redox activity .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂ClN₃O₃ |
| Molecular Weight | 399.88 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
| SMILES | CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
| Solubility | Not fully characterized |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the regioisomeric purity of the compound. The chlorophenyl proton signals appear as a doublet in the aromatic region (δ 7.2–7.3 ppm), while methyl groups resonate as singlets between δ 1.2–1.5 ppm . High-resolution MS exhibits a molecular ion peak at m/z 399.88, consistent with the molecular formula.
Synthetic Methodologies
Conventional Multicomponent Reactions (MCRs)
The compound is synthesized via a Mannich-type cyclocondensation involving:
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6-Amino-1,3-dimethyluracil as the pyrimidine precursor.
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Dimedone (5,5-dimethylcyclohexane-1,3-dione) for ring formation.
Reaction conditions typically involve refluxing in acetic acid or ethanol, yielding the product in 65–80% efficiency after recrystallization .
Table 2: Optimization of Synthetic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trityl chloride (TrCl) | CHCl₃ | 60 | 78 |
| Nano-Fe₃O₄@SiO₂ | Solvent-free | 80 | 82 |
| Ultrasound irradiation | Ethanol | 50 | 85 |
Green Chemistry Approaches
Recent advances emphasize eco-friendly protocols:
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Ultrasound-assisted synthesis reduces reaction time from 6 hours to 40 minutes while improving yields to 85% .
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Magnetic graphene oxide catalysts (e.g., GO/Fe₃O₄@PTRMS@BDSA@SO₃H) enable solvent-free conditions and facile catalyst recovery .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Profile (NCI-60 Panel)
| Cell Line | GI₅₀ (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 52 | 1.8 |
| MDA-MB-435 (Melanoma) | 37 | 2.3 |
| K-562 (Leukemia) | 45 | 1.5 |
Structure-Activity Relationships (SAR)
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Chlorophenyl group: Enhances DNA intercalation and topoisomerase inhibition .
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Methyl substitutions: Improve metabolic stability by reducing CYP450-mediated oxidation .
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Trione moiety: Facilitates redox cycling and ROS generation in cancer cells .
Pharmacokinetic and Toxicity Considerations
Limited data exist for the specific compound, but related pyrimidoquinolines show:
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Oral bioavailability: 20–30% in rodent models due to first-pass metabolism .
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Hepatotoxicity: Elevated ALT/AST at doses >100 mg/kg in rats .
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CNS penetration: Low (brain/plasma ratio = 0.1) owing to P-glycoprotein efflux .
Future Research Directions
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